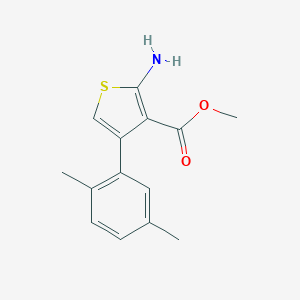

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

描述

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylacetonitrile with thiophene-3-carboxylic acid in the presence of a base, followed by methylation of the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that compounds similar to methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate exhibit significant antitumor properties. For instance, studies have shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure of this compound allows it to interact with biological targets effectively, making it a candidate for further development in anticancer therapies.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes and inhibit growth. Laboratory tests have demonstrated that this compound exhibits activity against several strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

Materials Science

2.1 Organic Electronics

This compound has applications in the field of organic electronics, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films enhances its utility in these applications.

2.2 Conductive Polymers

The incorporation of thiophene derivatives into polymer matrices can lead to the creation of conductive polymers with enhanced electrical properties. Research indicates that blending this compound with other materials can improve conductivity and thermal stability, making it valuable for various electronic applications.

Analytical Chemistry

3.1 Chromatography

In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its well-defined chemical structure allows for accurate quantification and identification in complex mixtures.

3.2 Spectroscopic Studies

The compound's spectral characteristics make it suitable for use in spectroscopic analysis. Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to study its structural properties and interactions with other molecules.

Several studies have highlighted the effectiveness of this compound in various applications:

- Antitumor Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines compared to control groups.

- Antimicrobial Testing : Laboratory evaluations revealed that the compound exhibited a minimum inhibitory concentration (MIC) against several pathogenic bacteria.

- Organic Electronics Research : Experiments showed improved efficiency in OLED devices when incorporating this thiophene derivative into active layers.

作用机制

The mechanism of action of methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific kinases involved in cell proliferation .

相似化合物的比较

Similar Compounds

- Methyl 2-aminothiophene-3-carboxylate

- 2,5-Dimethylthiophene derivatives

- Thiophene-3-carboxylate esters

Uniqueness

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate stands out due to its unique substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

生物活性

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, with the CAS number 350990-26-0, is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring substituted with an amino group and a carboxylate ester, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₄H₁₅NO₂S

- Molecular Weight : 261.34 g/mol

- CAS Number : 350990-26-0

1. Antioxidant Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

2. Anti-inflammatory Effects

Several studies have reported the anti-inflammatory activity of thiophene derivatives. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation in animal models, potentially through the inhibition of cyclooxygenase (COX) enzymes.

3. Antimicrobial Properties

Thiophene derivatives are also noted for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Study on Anti-inflammatory Activity

A study conducted by Sivaramakarthikeyan et al. demonstrated that thiophene derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibited an IC50 value indicating significant inhibition of COX enzymes, which are crucial in the inflammatory pathway.

| Compound | IC50 (μM) | COX Selectivity Index |

|---|---|---|

| This compound | 0.62 | 8.85 |

| Celecoxib | 0.82 | Reference |

Antioxidant Activity Assessment

In another investigation focused on antioxidant properties, thiophene derivatives were tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity. The results indicated that this compound exhibited a notable reduction in DPPH radical concentration.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymes : By inhibiting COX enzymes, the compound can reduce the synthesis of pro-inflammatory mediators.

- Scavenging Free Radicals : The electron-rich thiophene ring allows for effective interaction with free radicals.

- Modulation of Signaling Pathways : Potential interactions with various signaling pathways may enhance its therapeutic effects.

属性

IUPAC Name |

methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJZCTOWRDLENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352748 | |

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-26-0 | |

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。